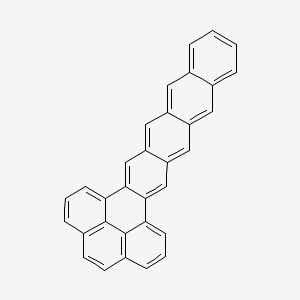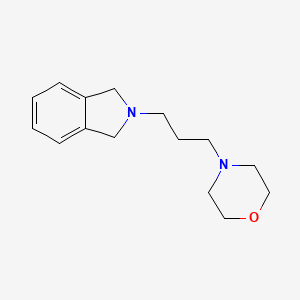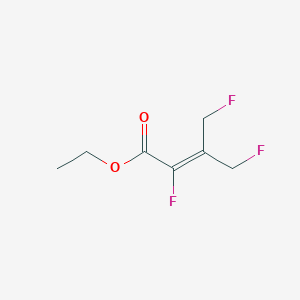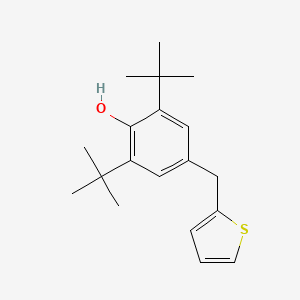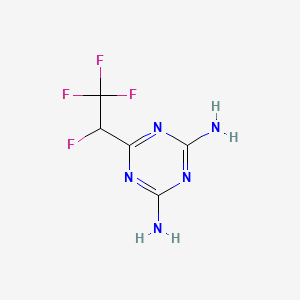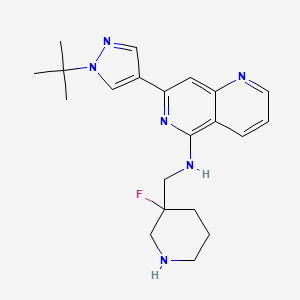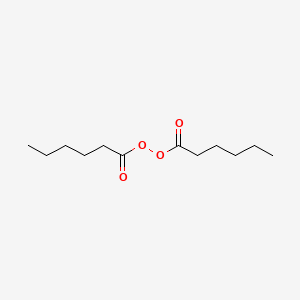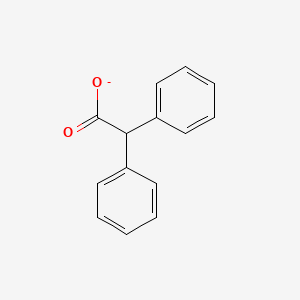![molecular formula C21H14 B14745940 13h-Indeno[1,2-c]phenanthrene CAS No. 212-54-4](/img/structure/B14745940.png)
13h-Indeno[1,2-c]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13h-Indeno[1,2-c]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 and a molecular weight of 266.3359 g/mol . This compound is characterized by its unique structure, which consists of fused benzene rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the notable synthetic methods for preparing 13h-Indeno[1,2-c]phenanthrene involves the gold(I)- and Brønsted acid-mediated deacyloxylative cycloaromatisation of 1,6-diyne esters . This reaction does not require the exclusion of moisture or air, making it relatively straightforward. The reaction mechanism includes an initial gold(I)-catalyzed 1,2-acyloxy migration and 5-exo-trig cyclisation pathway, followed by a 1,5-enyne rearrangement and Brønsted acid-assisted deacyloxylative aromatisation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of iron-catalyzed double annulations of 2-alkynyl biaryls has been proposed as an efficient and regioselective synthesis route . This method involves the activation of acetal and provides high to excellent yields under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 13h-Indeno[1,2-c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
13h-Indeno[1,2-c]phenanthrene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity includes studies on its potential mutagenic and carcinogenic properties.
Medicine: Investigations are ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 13h-Indeno[1,2-c]phenanthrene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound’s planar structure allows it to fit between DNA base pairs, disrupting normal cellular processes .
Comparación Con Compuestos Similares
- 11H-Benzo[a]fluorene
- 13H-Indeno[1,2-l]phenanthrene
Comparison: 13h-Indeno[1,2-c]phenanthrene is unique due to its specific arrangement of fused benzene rings, which imparts distinct chemical and physical properties. Compared to 11H-Benzo[a]fluorene and 13H-Indeno[1,2-l]phenanthrene, it exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Propiedades
Número CAS |
212-54-4 |
|---|---|
Fórmula molecular |
C21H14 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
pentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C21H14/c1-4-8-18-14(5-1)9-10-15-11-12-19-17-7-3-2-6-16(17)13-20(19)21(15)18/h1-12H,13H2 |
Clave InChI |
WEMRWGUFDIQNDO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C4=C(C=CC5=CC=CC=C54)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
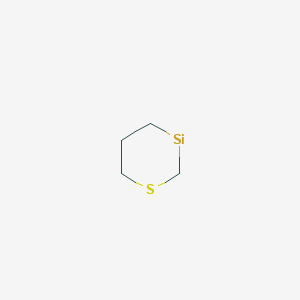
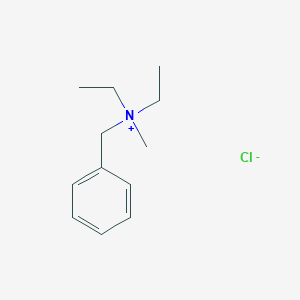
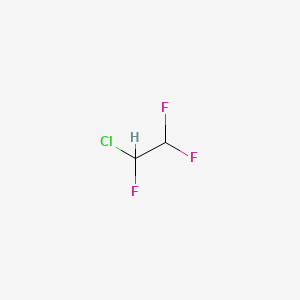
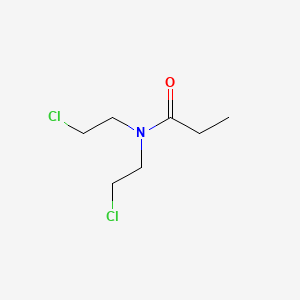
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
